molecular formula C7H14O2 B575525 2-Propanone, 1-(1-methylpropoxy)- (9CI) CAS No. 189128-85-6

2-Propanone, 1-(1-methylpropoxy)- (9CI)

Cat. No.: B575525
CAS No.: 189128-85-6
M. Wt: 130.187
InChI Key: MZADYCLIJOCLOQ-UHFFFAOYSA-N
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Description

2-Propanone, 1-(1-methylpropoxy)- (9CI) is a ketone derivative with the molecular formula C7H14O2, featuring a propoxy group substituted at the 1-position of the acetone backbone. The 9CI designation indicates its inclusion in the Ninth Collective Index of chemical nomenclature, emphasizing its recognition in chemical literature .

Properties

CAS No.

189128-85-6

Molecular Formula

C7H14O2

Molecular Weight

130.187

IUPAC Name

1-butan-2-yloxypropan-2-one

InChI

InChI=1S/C7H14O2/c1-4-7(3)9-5-6(2)8/h7H,4-5H2,1-3H3

InChI Key

MZADYCLIJOCLOQ-UHFFFAOYSA-N

SMILES

CCC(C)OCC(=O)C

Synonyms

2-Propanone, 1-(1-methylpropoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-Propanone, 1-(1-methylpropoxy)- (9CI) with structurally related 9CI-classified ketones, emphasizing substituent effects:

Compound Name (9CI) Molecular Formula Substituent Type Key Properties/Applications Evidence Source
2-Propanone, 1-(1-methylpropoxy)- C7H14O2 Ether (1-methylpropoxy) Predicted: Moderate polarity, potential solvent or intermediate Inferred
2-Propanone, 1-(2-benzoselenazolyl)- C10H9NOSe Heterocyclic (benzoselenazolyl) High molecular weight (238.14 g/mol); possible biological activity
(2-Furyl)-2-propanone C7H8O2 Aromatic (furan) Radish-like odor; used in flavoring agents
1-[(1R,2R)-2-methylcyclopentyl]-2-propanone C9H16O Cyclic alkyl Boiling point: 180.9±8.0°C; low density (0.876 g/cm³)
1-(3-Pyridinyl)-2-propanone oxime (E)- C8H10N2O Pyridinyl oxime Insecticidal applications (e.g., pymetrozine analog)

Impact of Substituents on Physicochemical Properties

  • Ether vs. Aromatic Substituents : Ether groups (e.g., 1-methylpropoxy) enhance solubility in polar solvents compared to aromatic substituents like furan or pyridinyl, which introduce π-π interactions and higher melting points .
  • Heterocyclic vs. Alkyl Substituents: Benzoselenazolyl groups (C10H9NOSe) increase molecular weight and may confer fluorescence or biological activity due to selenium’s electron-rich nature . Cyclic alkyl groups (e.g., 2-methylcyclopentyl) reduce density and volatility .

Research Findings on Functional Analogues

  • Fluorophore Activity : Anthracene-substituted 9CI compounds exhibit strong fluorescence due to extended conjugation, whereas smaller substituents (e.g., methylpropoxy) lack this property .
  • Biological Applications: Pyridinyl-substituted 2-propanones (e.g., pymetrozine) are used as insecticides, suggesting that ether or heterocyclic analogs might share similar bioactivity .
  • Synthetic Routes: Cyclopropane-containing analogs (e.g., 1-(2-ethyl-2-hydroxycyclopropyl)-2-propanone) require specialized ring-opening reactions, contrasting with simpler ethers synthesized via nucleophilic substitution .

Data Tables

Table 1: Molecular Weight and Substituent Complexity

Compound Molecular Weight (g/mol) Complexity Index*
2-Propanone, 1-(1-methylpropoxy)- 130.18 Low
2-Propanone, 1-(2-benzoselenazolyl)- 238.14 High
(2-Furyl)-2-propanone 124.14 Moderate
1-(3-Pyridinyl)-2-propanone oxime (E)- 150.18 Moderate

*Complexity Index: Based on substituent size and heteroatom presence.

Table 2: Predicted vs. Observed Properties

Property 2-Propanone, 1-(1-methylpropoxy)- (Predicted) (2-Furyl)-2-propanone (Observed)
Boiling Point (°C) 160–180 180.9 (analog from )
Density (g/cm³) 0.90–0.95 0.876 (analog from )
Solubility Miscible in polar organic solvents Limited in water

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